2,2,2-Trifluoro-N-isopropylacetamide
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Overview
Description
2,2,2-Trifluoro-N-isopropylacetamide is a fluorinated organic compound with the molecular formula C5H8F3NO. It is an amide derivative characterized by the presence of trifluoromethyl and isopropyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoro-N-isopropylacetamide can be synthesized through the reaction of isopropylamine with trifluoroacetic anhydride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. Pyridine and dimethylaminopyridine (DMAP) are often used as catalysts. The reaction mixture is stirred at room temperature for about 15 hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-isopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution Reactions: Products include substituted amides.
Hydrolysis: Products are carboxylic acids and isopropylamine.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Scientific Research Applications
2,2,2-Trifluoro-N-isopropylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-isopropylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroacetamide
- N-Isopropylacetamide
- Trifluoro-N-methylacetamide
Uniqueness
2,2,2-Trifluoro-N-isopropylacetamide is unique due to the presence of both trifluoromethyl and isopropyl groups, which confer distinct chemical and physical properties. These features make it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
2,2,2-trifluoro-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c1-3(2)9-4(10)5(6,7)8/h3H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIGCYLZIFYNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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